5-BenzylBenzydamineHydrochloride falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is classified as an analgesic and anti-inflammatory agent. Its primary applications are in topical formulations for oral and throat conditions.
The synthesis of 5-BenzylBenzydamineHydrochloride can be achieved through several methods, primarily involving multi-step organic reactions. A notable method involves starting with 4-bromo-2-nitrobenzoic acid as the initial material. The synthesis proceeds through a series of ten steps, optimizing conditions to achieve high purity (over 98%) and yield (over 80%) of the final product.
The detailed reaction parameters such as temperature, time, and molar ratios are critical for optimizing the synthesis process, ensuring minimal impurities and high yields .
The molecular structure of 5-BenzylBenzydamineHydrochloride can be represented by its chemical formula , which indicates the presence of a benzyl group attached to a benzydamine core.
The molecular geometry plays a significant role in its binding affinity to receptors involved in pain and inflammation pathways.
5-BenzylBenzydamineHydrochloride participates in various chemical reactions, primarily focusing on its interactions within biological systems.
These reactions highlight its therapeutic potential beyond simple analgesia, indicating a multifaceted role in managing inflammation .
The mechanism of action of 5-BenzylBenzydamineHydrochloride involves several pathways:
This multifactorial mechanism underlines its effectiveness in treating conditions characterized by inflammation and pain .
5-BenzylBenzydamineHydrochloride exhibits several important physical and chemical properties:
These properties influence its formulation in pharmaceutical products, affecting absorption and bioavailability when applied topically or administered orally.
5-BenzylBenzydamineHydrochloride has diverse applications in medical science:
Its broad application spectrum highlights its significance not only as a therapeutic agent but also as a research subject in pharmacology and medicinal chemistry .
Within the benzydamine impurity hierarchy, 5-Benzyl Benzydamine Hydrochloride is formally designated as "Benzydamine Impurity B" in pharmacopeial frameworks. This systematic nomenclature reflects its status as a process-related impurity rather than a degradation product, distinguishing it from other impurities that may form during storage or stability testing [1] [5]. Structural analysis reveals that the impurity features an additional benzyl moiety at the 5-position of the indazole ring compared to the parent benzydamine structure, fundamentally altering its physicochemical properties while retaining the core pharmacophore elements [5] [8].
This structural modification significantly impacts molecular properties critical to pharmaceutical behavior. The additional benzyl group increases the lipophilicity profile (logP ≈ 5.2 versus 3.7 for benzydamine HCl) and molecular weight (435.99 g/mol versus 345.87 g/mol), potentially enhancing membrane affinity and altering distribution characteristics [5] [8]. The impurity's chromatographic behavior in reversed-phase HPLC systems demonstrates markedly longer retention times compared to the parent compound, providing the basis for its separation and quantification in API batches. Regulatory guidelines mandate strict control of such structurally similar impurities due to potential pharmacological activity differences that could impact drug safety profiles [1] [4].
Table 1: Structural and Physicochemical Comparison with Benzydamine HCl
Property | 5-Benzyl Benzydamine HCl | Benzydamine HCl |
---|---|---|
CAS Registry Number | 2196183-71-6 | 132-69-4 |
Molecular Formula | C₂₆H₃₀ClN₃O | C₁₉H₂₄ClN₃O |
Molecular Weight | 435.99 g/mol | 345.87 g/mol |
IUPAC Name | 3-(1,5-Dibenzyl-1H-indazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride | 3-(1-Benzyl-1H-indazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride |
Key Structural Feature | Dibenzyl substitution (positions 1 and 5) | Monobenzyl substitution (position 1) |
Chromatographic Retention | Increased hydrophobicity (longer RT) | Standard reference |
International regulatory frameworks, including ICH Q3A(R2) and Q3B(R2) guidelines, classify 5-Benzyl Benzydamine Hydrochloride as a qualified impurity requiring strict control limits in benzydamine API and finished pharmaceutical products. Regulatory specifications typically mandate that individual unidentified impurities remain below 0.10% and total impurities below 0.50% in the API, with lower thresholds often applied to final formulations [1] [4]. Analytical methodologies validated according to ICH Q2(R1) must demonstrate specificity for this impurity at concentrations as low as 0.02% relative to the API, necessitating highly sensitive detection techniques [4].
The synthesis route significantly impacts impurity profiles. The patented 10-step synthesis starting from 4-bromo-2-nitrobenzoic acid demonstrates that stringent process parameter optimization (reaction stoichiometry, temperature control, and purification techniques) can achieve impurity levels below 0.05%, meeting the most rigorous regulatory standards [2]. Current Good Manufacturing Practice (cGMP) requirements dictate that manufacturers must establish analytical reference standards for 5-Benzyl Benzydamine Hydrochloride with documented purity ≥98% to ensure accurate quantification during batch release testing and stability studies [1] [5]. These standards undergo rigorous characterization using orthogonal techniques including NMR, mass spectrometry, and elemental analysis to confirm structural identity and purity assignment.
The characterization of 5-Benzyl Benzydamine Hydrochloride extends beyond regulatory compliance to fundamental pharmaceutical research imperatives. Comprehensive structure-activity relationship (SAR) studies require pure samples of this impurity to evaluate potential pharmacological activity differences compared to the parent benzydamine molecule [6]. Research indicates that modifications at the indazole 5-position may influence benzydamine's distinctive membrane stabilization properties and its weak inhibition of cyclooxygenase enzymes, though specific data on this impurity remains limited [3] [10].
Analytical science faces significant challenges in developing orthogonal separation methods capable of resolving closely related structural analogs. Recent advancements in chromatographic stationary phases, particularly those employing charged surface hybrid technology, have demonstrated superior resolution of benzydamine and its 5-benzyl analog compared to conventional C18 columns [4]. Furthermore, the impurity serves as a critical marker for synthetic pathway optimization - its detection level provides insights into the efficiency of benzylation steps and hydrogenation processes during API manufacture [2]. Research-grade material (purity >98%) has enabled comprehensive degradation pathway mapping under various stress conditions, revealing that the additional benzyl group does not significantly alter hydrolytic susceptibility but may influence oxidative degradation kinetics [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7